molecular formula C5H13ClN2O2S B1440035 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride CAS No. 1190044-24-6

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Cat. No.: B1440035
CAS No.: 1190044-24-6
M. Wt: 200.69 g/mol
InChI Key: VIKRWNYREMYEHF-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is a chemical compound that belongs to the class of isothiazolidines. This compound is characterized by the presence of a dioxo-isothiazolidine ring attached to an ethylamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride typically involves the reaction of 3-chloro-1-propanesulfonamide with sodium ethanolate in ethanol. The reaction is carried out at room temperature and then refluxed for 5 hours. The resulting mixture is cooled, and the product is extracted using dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted isothiazolidines depending on the nucleophile used.

Scientific Research Applications

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-2-4-7-3-1-5-10(7,8)9;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKRWNYREMYEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride
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2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride
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2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride
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2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride
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2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

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